N-Nitrosoanatabine
Overview
Description
N-Nitrosoanatabine is an organic compound with the molecular formula C10H11N3O. It belongs to the class of tobacco-specific nitrosamines, which are known carcinogens found in tobacco and tobacco smoke . This compound is formed through the nitrosation of anatabine, an alkaloid present in tobacco .
Mechanism of Action
Target of Action
N-Nitrosoanatabine (NAT) is a member of the class of tobacco-specific nitrosamines (TSNAs) . TSNAs are carcinogenic compounds formed through the burning, curing, and fermentation of tobacco leaves .
Mode of Action
Metabolic activation is required to convert them into alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Biochemical Pathways
The formation of NAT and other TSNAs mainly results from the nitrosation of their precursor amines in tobacco . They can also be formed by nitrosation of nicotine, the overwhelmingly abundant tobacco alkaloid .
Pharmacokinetics
It’s known that the biological half-lives for nitrosamines like nnn and nat were found to be 184 and 540 minutes respectively in a study conducted on f344 rats . A relatively short biological half-life for the TSNAs suggests a correlation with carcinogenic potency .
Result of Action
It’s known that nitrosamines generally cause dna damage, leading to mutations and cancer . NAT, classified in the third group of carcinogens, belongs to the class of TSNAs .
Action Environment
The levels of NAT in tobacco can vary and significantly correlate to the amount of nitrate in tobacco . NAT is produced together with N′-nitrosonornicotine [NNN] and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone [NNK]) in tobacco . The environment in which NAT acts is primarily within the body of a tobacco user, where it can cause harmful effects.
Biochemical Analysis
Biochemical Properties
N-Nitrosoanatabine, like other TSNAs, is formed through the burning, curing, and fermentation of tobacco leaves . The levels of this compound in tobacco can vary and significantly correlate to the amount of nitrate in tobacco .
Cellular Effects
It is known that TSNAs, including this compound, are carcinogenic compounds .
Molecular Mechanism
It is known that TSNAs, including this compound, are carcinogenic compounds .
Temporal Effects in Laboratory Settings
It is known that TSNAs, including this compound, are carcinogenic compounds .
Dosage Effects in Animal Models
It is known that TSNAs, including this compound, are carcinogenic compounds .
Metabolic Pathways
It is known that TSNAs, including this compound, are carcinogenic compounds .
Transport and Distribution
It is known that TSNAs, including this compound, are carcinogenic compounds .
Subcellular Localization
It is known that TSNAs, including this compound, are carcinogenic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosoanatabine is typically synthesized through the nitrosation of anatabine. This process involves the reaction of anatabine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction is generally carried out under acidic conditions to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of anatabine with nitrosating agents in a suitable solvent under monitored conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosoanatabine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert this compound back to anatabine or other related compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different nitroso derivatives, reduced forms of anatabine, and substituted anatabine compounds .
Scientific Research Applications
N-Nitrosoanatabine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosonornicotine (NNN)
- N-Nitrosoanabasine (NAB)
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Uniqueness
N-Nitrosoanatabine is unique among these compounds due to its specific formation from anatabine and its distinct chemical properties. While all these compounds are tobacco-specific nitrosamines and share similar carcinogenic properties, this compound’s formation and specific interactions with biological molecules set it apart .
Properties
IUPAC Name |
3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868005 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-16-1 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887407-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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